An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, synthesis protocols, and known biological activities, presenting the information in a structured and accessible format for researchers and drug development professionals.
Core Chemical Properties
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone, with the CAS number 15450-69-8, exists in tautomeric equilibrium with 7,8-dihydro-2,5(1H,6H)-quinolinedione. This tautomerism is a key feature of its chemical nature. The compound has the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol .
Table 1: Physicochemical Properties of 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone
| Property | Value | Source |
| CAS Number | 15450-69-8 | [1][2] |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Synonyms | 7,8-dihydroquinoline-2,5(1H,6H)-dione, 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione, 7,8-Dihydro-2,5(1H,6H)-quinolinedione, 7,8-Dihydro-1H,6H-quinoline-2,5-dione | [1] |
| Appearance | Solid (predicted) | [3] |
Table 2: Computed Spectral Data
| Spectral Data | Predicted/Related Compound Data |
| ¹H NMR | For a derivative, 3-(2-chlorobenzyl)-2-hydroxyl-7,7-dimethyl-7,8-dihydroquinoline-5(6H)-ketone (in CDCl₃): δ = 1.12 (s, 6H, CH₃), 2.39 (s, 2H, CH₂), 2.76 (s, 2H, CH₂), 3.97 (s, 2H, CH₂), 7.16-7.20 (m, 2H, ArH), 7.31 (t, J=5.0Hz, 1H, ArH), 7.35-7.38 (m, 1H, ArH), 7.74 (s, 1H, ArH), 13.09 (br s, 1H, OH).[4] |
| IR, Mass Spec | Data for the specific compound is not provided by commercial suppliers like Sigma-Aldrich, who state they do not collect analytical data for this product.[2] |
Synthesis and Experimental Protocols
A key synthetic route to the tautomer, 7,8-dihydro-2,5-quinoline-dione, involves the reaction of 3-aminocyclohex-2-enone with methyl propiolate.[1] This method was reported by Speckamp et al. in 1972.[1]
Another general method for synthesizing derivatives of 7,8-dihydroquinolin-5(6H)-one involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base catalyst, followed by reaction with ammonium acetate or aqueous ammonia.[4]
Experimental Protocol: General Synthesis of 7,8-dihydroquinolin-5(6H)-one Derivatives [4]
This protocol describes a general method for the synthesis of derivatives, which can be adapted for the synthesis of the parent compound.
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Reaction Setup: In a three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, combine the Baylis-Hillman adduct, a 1,3-cyclohexanedione derivative, a base catalyst, and an organic solvent (or no solvent).
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Initial Reaction: Heat the mixture with stirring at a temperature between 0 and 100 °C for 1 to 12 hours.
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Ammonolysis: Add ammonium acetate or aqueous ammonia to the reaction mixture and continue to react for 0.5 to 6 hours at a temperature between 0 and 100 °C.
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Work-up: After the reaction is complete, remove the solvent under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified 7,8-dihydroquinolin-5(6H)-one derivative.
General synthesis workflow for 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone derivatives.
Biological Activity and Signaling Pathway
The tautomer, 7,8-dihydro-2,5(1H,6H)-quinolinedione, has been identified as a positive inotropic agent.[3] Positive inotropic agents increase the force of myocardial contraction. While the specific mechanism for this compound has not been fully elucidated in publicly available literature, the positive inotropic effect of other quinolinone derivatives, such as hymoquinolone, has been linked to the inhibition of phosphodiesterase (PDE).[5]
Inhibition of phosphodiesterase, particularly PDE3, in cardiac muscle cells leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium storage and release from the sarcoplasmic reticulum. The overall effect is an enhanced contractility of the cardiac muscle.
Proposed Signaling Pathway for Positive Inotropic Effect
Proposed mechanism of positive inotropic action via PDE3 inhibition.
Conclusion
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone and its tautomer represent a class of compounds with potential as positive inotropic agents. While detailed experimental data on the parent compound is limited in publicly accessible literature, the known synthesis routes for its derivatives and the established biological activity of its tautomer provide a solid foundation for further research. The proposed mechanism of action through phosphodiesterase inhibition offers a clear direction for future pharmacological studies. This guide serves as a starting point for researchers interested in exploring the therapeutic potential of this quinolinone derivative. Further investigation is warranted to fully characterize its chemical properties and elucidate its precise mechanism of biological activity.
References
- 1. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

